8-Bromo-7-methyl-imidazo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-7-methylimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-5-10-4-7(11)8(6)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEFTDYWSCBUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CN=CN2C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Bromo 7 Methyl Imidazo 1,5 a Pyridine and Its Analogs
Established Synthetic Pathways for Imidazo[1,5-a]pyridines
The construction of the imidazo[1,5-a]pyridine (B1214698) system has been approached through various established synthetic pathways. The most prevalent methods rely on the cyclocondensation of 2-(aminomethyl)pyridine precursors with suitable electrophilic partners to form the fused imidazole (B134444) ring. nih.govresearchgate.net
Cyclocondensation reactions represent the most common and versatile strategy for synthesizing the imidazo[1,5-a]pyridine core. thieme-connect.com These reactions typically involve the intramolecular cyclization of an intermediate formed from a nucleophilic pyridine (B92270) derivative and an electrophilic component. researchgate.net
A cornerstone of imidazo[1,5-a]pyridine synthesis is the use of 2-(aminomethyl)pyridine, also known as 2-picolylamine, as a key nucleophilic building block. beilstein-journals.orgnih.gov This precursor reacts with a variety of electrophilic reagents that provide the single carbon atom required to complete the imidazole ring. researchgate.net The general approach involves the initial formation of an amide or a related intermediate, which then undergoes dehydration and cyclization to yield the bicyclic aromatic system. thieme-connect.com The choice of electrophile is critical and dictates the reaction conditions and the substitution pattern on the final product. Common electrophiles include carboxylic acids, acyl chlorides, anhydrides, and, more recently, activated nitroalkanes. researchgate.netnih.gov
A novel approach to the synthesis of imidazo[1,5-a]pyridines involves the use of nitroalkanes as electrophilic partners for 2-(aminomethyl)pyridines. beilstein-journals.orgnih.gov In this method, nitroalkanes are electrophilically activated by a medium of polyphosphoric acid (PPA) and phosphorous acid. beilstein-journals.orgnih.gov The reaction proceeds via the cyclization of 2-picolylamines with these activated nitroalkanes, providing an efficient route to the target heterocycles. beilstein-journals.org
The proposed mechanism suggests that the nitroalkane is activated by the acidic medium, followed by nucleophilic attack from the aminomethylpyridine. Subsequent cyclization and elimination steps lead to the aromatic imidazo[1,5-a]pyridine ring. beilstein-journals.org Researchers have optimized the reaction conditions, finding that a mixture of 87% PPA and phosphorous acid at elevated temperatures (e.g., 160 °C) provides the best yields. researchgate.net
Table 1: Optimization of Reaction Conditions for Cyclization of 2-(aminomethyl)pyridine with Nitroethane
| Entry | Medium | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PPA 85% | 110 | 3 | 4 |
| 2 | PPA 85% | 130 | 3 | 13 |
| 3 | PPA 87% | 130 | 3 | 15 |
| 4 | PPA 87% 0.5 g/HPO 0.25 g/mmol | 140 | 2 | 43 |
| 5 | PPA 87% 0.5 g/HPO 0.5 g/mmol | 140 | 1.5 | 62 |
| 6 | PPA 87% 0.5 g/HPO 0.5 g/mmol | 160 | 2 | 77 |
Data sourced from Aksenov et al. researchgate.net
The scope of this reaction has been explored with various nitroalkanes, demonstrating that the process is generally smooth, affording moderate to good yields of the corresponding imidazo[1,5-a]pyridines. beilstein-journals.org However, the reaction is sensitive to steric factors; for instance, the reaction with α-nitrotoluene proceeded sluggishly and resulted in a low yield. beilstein-journals.org
Table 2: Synthesis of Imidazo[1,5-a]pyridines using Various Nitroalkanes
| Nitroalkane | Product | Yield (%) |
|---|---|---|
| Nitroethane | 1-Methylimidazo[1,5-a]pyridine | 77 |
| 1-Nitropropane | 1-Ethylimidazo[1,5-a]pyridine | 63 |
| 1-Nitrobutane | 1-Propylimidazo[1,5-a]pyridine | 68 |
| 1-Nitropentane | 1-Butylimidazo[1,5-a]pyridine | 65 |
| Nitromethane | Imidazo[1,5-a]pyridine | 54 |
| α-Nitrotoluene | 1-Phenylimidazo[1,5-a]pyridine | 12 |
Data sourced from Aksenov et al. beilstein-journals.org
The most conventional and widely used electrophiles for the cyclocondensation with 2-(aminomethyl)pyridine are carboxylic acids and their derivatives. researchgate.netthieme-connect.com Reagents such as acyl chlorides, esters, and acid anhydrides are frequently employed. researchgate.net The reaction typically proceeds by forming an N-acyl-2-(aminomethyl)pyridine intermediate, which is then cyclized under dehydrating conditions using reagents like phosphorus oxychloride or polyphosphoric acid at high temperatures (80–140 °C). thieme-connect.com While effective, these harsh conditions can sometimes lead to side reactions and reduced yields. thieme-connect.com
A more recent and efficient method for preparing imidazo[1,5-a]pyridine-1-carboxylic acids utilizes a one-pot reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride (B1165640) (TFAA). thieme-connect.com This approach forms a 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone intermediate, which can be converted to the desired carboxylic acid in high yield via haloform cleavage. thieme-connect.com This method is advantageous as it proceeds at lower temperatures, avoiding some of the drawbacks of traditional high-temperature cyclizations. thieme-connect.com
In addition to classical cyclocondensation, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of imidazo[1,5-a]pyridines and related heterocycles. rsc.orgnih.govresearchgate.net These methods often offer alternative reaction pathways, milder conditions, and broader functional group tolerance. researchgate.net Catalysts based on copper, palladium, and iron have been successfully employed in various cyclization strategies. nih.govorganic-chemistry.org For example, copper(I)-catalyzed transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a rapid and direct entry to multifunctional imidazo[1,5-a]pyridines, using aerial oxygen as a green oxidant. nih.govorganic-chemistry.org
Molecular iodine has been established as an effective catalyst for the synthesis of imidazo[1,5-a]pyridines in transition-metal-free systems. rsc.orgsioc-journal.cn One such approach involves an iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org This one-pot reaction proceeds efficiently in the presence of sodium acetate, yielding a variety of imidazo[1,5-a]pyridine derivatives. rsc.org The process is operationally simple and has been successfully performed on a gram scale. rsc.org This methodology highlights the utility of iodine in mediating sp3 C–H amination reactions to construct the heterocyclic core. rsc.org Other iodine-catalyzed processes have been developed for the synthesis of related imidazo-fused heterocycles, such as imidazo[1,2-a]pyridines, through one-pot, three-component condensations. rsc.orgnih.gov
Transition Metal-Catalyzed Cyclization Approaches
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like imidazo[1,5-a]pyridines in a single step, valued for their high atom economy and convergence. mdpi.com While much of the MCR research has focused on the isomeric imidazo[1,2-a]pyridine (B132010) system, strategies applicable to the imidazo[1,5-a]pyridine core are emerging.
One notable example involves the three-component reactions of N,N-substituted imidazo[1,5-a]pyridin-3-ylidenes, which are generated in situ from their corresponding pyridinium (B92312) salt precursors. acs.org These carbenes react with aldehydes and dimethyl acetylenedicarboxylate (B1228247) (DMAD) or allenoates. acs.org The process proceeds through a sequence of nucleophilic addition, [3+2]-cycloaddition, and subsequent ring transformation to yield highly substituted furan (B31954) derivatives, demonstrating the utility of the imidazo[1,5-a]pyridine carbene as a synthetic intermediate. acs.org
| Reactants | Reagents | Product Type | Yield | Ref |
| Imidazo[1,5-a]pyridinium salt, Aldehyde, DMAD | NaH | 4-[(2-pyridyl)methyl]aminofuran | Moderate | acs.org |
| Imidazo[1,5-a]pyridinium salt, Aldehyde, Allenoate | NaH | 4-[(2-pyridyl)methyl]aminofuran | 40-54% | acs.org |
This interactive table summarizes multicomponent reaction strategies involving imidazo[1,5-a]pyridine intermediates.
Oxidative Cyclization Techniques
Oxidative cyclization represents a powerful tool for constructing the imidazo[1,5-a]pyridine ring system, often involving the formation of C-N bonds under oxidative conditions. rsc.org
Several methods have been developed:
Copper-Catalyzed Tandem Reactions: A copper(II)-catalyzed reaction between a pyridine ketone and a benzylamine (B48309) can produce 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields, using molecular oxygen as a clean oxidant. organic-chemistry.org The mechanism involves a condensation-amination-oxidative dehydrogenation sequence. organic-chemistry.org
Iodine-Mediated C(sp³)–H Amination: A transition-metal-free approach utilizes molecular iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org This one-pot method is operationally simple and provides a variety of imidazo[1,5-a]pyridine derivatives. rsc.org
Metal-Free Dual Oxidative Amination: Imidazo[1,5-a]pyridines can be synthesized under ambient, metal-free conditions through a sequential dual oxidative amination of C(sp³)–H bonds. organic-chemistry.org This reaction involves two oxidative C-N couplings and one oxidative dehydrogenation step. organic-chemistry.org
Electrochemical Synthesis: An electrochemical method allows for the synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). rsc.org In this process, NH₄SCN serves as both an electrolyte and the cyanide source. rsc.org
Ritter-Type Reaction Methodologies
The Ritter-type reaction, which typically involves the addition of a nitrile to a carbocation, has been adapted for the synthesis of imidazo[1,5-a]pyridine analogs. nih.govacs.org This strategy provides an innovative route to this heterocyclic core. acs.org
A novel approach utilizes an intermolecular Ritter-type reaction between pyridinylmethanol derivatives and various aryl or alkyl nitriles. nih.gov The reaction is efficiently catalyzed by a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH·H₂O). nih.govacs.org Bi(OTf)₃ acts as a Lewis acid to facilitate the formation of a carbocation from the alcohol, which then reacts with the nitrile to form a key nitrilium ion intermediate that subsequently cyclizes. nih.gov This method is noted for its broad substrate scope and moderate to excellent product yields. nih.govacs.org
| Starting Materials | Catalyst System | Key Features | Yield | Ref |
| Pyridinylmethanol, Aryl/Alkyl Nitrile | Bi(OTf)₃, p-TsOH·H₂O | Efficient conversion of benzylic alcohols | Moderate to Excellent | nih.govacs.org |
This interactive table outlines the key components of the Ritter-type synthesis for imidazo[1,5-a]pyridine analogs.
Specific Strategies for Bromination and Methylation within the Imidazo[1,5-a]pyridine System
Achieving the specific 8-bromo-7-methyl substitution pattern on the imidazo[1,5-a]pyridine core requires careful strategic planning, as direct functionalization can be challenging. The most common approach involves the synthesis of the heterocyclic ring from a pre-functionalized pyridine precursor.
For instance, the synthesis of a related compound, 6-bromoimidazo[1,2-a]pyridine (B40293), is achieved by starting with 2-amino-5-bromopyridine (B118841) and reacting it with chloroacetaldehyde. google.com This principle can be directly applied to the synthesis of 8-bromo-7-methyl-imidazo[1,5-a]pyridine. The logical starting material would be a (2-aminomethyl)-3-bromo-4-methylpyridine. Cyclocondensation of this precursor with an appropriate C1 electrophile (such as an aldehyde, acyl chloride, or orthoformate) would construct the imidazole ring, yielding the desired this compound. beilstein-journals.org
Direct electrophilic bromination on a pre-formed 7-methyl-imidazo[1,5-a]pyridine is another possibility. While specific studies on this exact transformation are scarce, the electron-rich nature of the imidazo[1,5-a]pyridine ring suggests that electrophilic substitution is feasible. However, controlling the regioselectivity to favor the C8 position over other positions like C1, C3, or C5 would be a significant challenge and would likely depend heavily on the reaction conditions and the directing effects of the existing methyl group.
Regioselective Synthesis Considerations for this compound
Regioselectivity is paramount in the synthesis of a precisely substituted heterocycle like this compound. The final substitution pattern is almost exclusively dictated by the substitution pattern of the starting pyridine derivative.
The most reliable strategy to ensure the correct placement of the bromo and methyl groups at the C8 and C7 positions, respectively, is to begin with a pyridine ring that already contains these substituents in the desired orientation. The synthesis would proceed via the cyclization of a 2-(functionalized methyl)-3-bromo-4-methylpyridine derivative. For example, the cyclocondensation of 2-(aminomethyl)-3-bromo-4-methylpyridine with electrophilic reagents is a well-established route for forming the fused imidazole ring. beilstein-journals.org This approach locks in the regiochemistry from the start, avoiding issues with competing substitution sites on the heterocyclic nucleus.
Alternative strategies, such as the functionalization of a pre-existing imidazo[1,5-a]pyridine ring, present significant regiochemical challenges. The electronic properties of the bicyclic system would need to be carefully considered to direct incoming electrophiles (like a brominating agent) to the desired C8 position.
Green Chemistry Approaches in Imidazo[1,5-a]pyridine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including the imidazo[1,5-a]pyridine scaffold. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
Key green strategies include:
Use of Greener Solvents: An iron-catalyzed C-H amination for constructing imidazole-fused ring systems can be performed in anisole, a more environmentally benign solvent, with water as the only byproduct. organic-chemistry.org
On-Water Reactions: One-pot, multi-component syntheses of related nitrogen-fused heterocycles have been successfully carried out using water as the solvent, which is notable for being environmentally safe and cost-effective. nih.gov This approach often benefits from short reaction times and reduced waste. nih.gov
Catalyst-Free and Metal-Free Conditions: The development of reactions that proceed without a metal catalyst is a core goal of green chemistry. A denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O provides a metal-free route to imidazo[1,5-a]pyridines. organic-chemistry.org Similarly, a metal-free dual oxidative amination of C(sp³)–H bonds can afford these heterocycles under ambient conditions. organic-chemistry.org
Synthetic Challenges and Future Directions in Chemical Synthesis
Despite the progress made, the synthesis of specifically substituted imidazo[1,5-a]pyridines like this compound still presents challenges.
Current Challenges:
Regiocontrol: As discussed, achieving specific substitution patterns through direct functionalization of the parent heterocycle is difficult. The synthesis often relies on the availability of appropriately substituted pyridine precursors, which may themselves require multi-step syntheses.
Harsh Reaction Conditions: Some traditional methods for cyclization require high temperatures or strong acids/bases, which can limit functional group tolerance and generate waste. google.com
Limited Scope: Certain synthetic methods may have a narrow substrate scope, limiting the diversity of analogs that can be readily prepared.
Future Directions:
Development of Novel C-H Functionalization Methods: There is a continuing need for new catalytic systems that can selectively functionalize specific C-H bonds on the imidazo[1,5-a]pyridine core. This would allow for more direct and efficient synthetic routes to a wider range of derivatives.
Expansion of Greener Methodologies: Future research will likely focus on expanding the use of green solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., photochemical or electrochemical methods). rsc.org
Flow Chemistry: The application of continuous flow technologies could offer improved control over reaction parameters, enhance safety, and facilitate scaling up of synthetic processes for imidazo[1,5-a]pyridines.
New Multicomponent Reactions: Designing new MCRs that directly assemble the this compound core from simple, readily available starting materials would represent a significant advancement in efficiency.
Chemical Reactivity and Derivatization of 8 Bromo 7 Methyl Imidazo 1,5 a Pyridine
Reactivity Profiles of the Bromo Substituent
The bromine atom at the C8 position of the imidazo[1,5-a]pyridine (B1214698) ring is a key handle for molecular diversification. As an aryl bromide, it readily participates in numerous palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Direct nucleophilic aromatic substitution (SNAr) on aryl halides like 8-bromo-7-methyl-imidazo[1,5-a]pyridine typically requires harsh conditions or strong electron-withdrawing groups to activate the ring system, an area where specific research on this compound is limited. However, the related transformation, the Buchwald-Hartwig amination, provides a powerful alternative for forming carbon-nitrogen bonds under milder, palladium-catalyzed conditions.
The C8-bromo substituent is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern synthetic chemistry for creating complex molecular architectures from simple precursors. While specific examples for this compound are not extensively documented in isolation, the reactivity of similar bromo-substituted pyridine (B92270) and fused imidazopyridine systems provides a strong basis for its expected chemical behavior. researchgate.net
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling an organoboron reagent with an organic halide. For bromo-substituted nitrogen heterocycles, catalysts like palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) or systems using specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos) with a suitable base such as potassium phosphate (B84403) (K₃PO₄) are effective. nih.gov These conditions facilitate the coupling of various aryl and heteroaryl boronic acids, demonstrating high yields for structurally related compounds. researchgate.netnih.gov
Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For related 2-amino-3-bromopyridines, Sonogashira coupling has been successfully employed to introduce alkynyl moieties, which are valuable for further chemical modifications or as components in materials science. scirp.org
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, coupling an amine with an aryl halide. The process generally involves a palladium catalyst, a phosphine ligand (like (±)-BINAP), and a strong base such as sodium tert-butoxide (NaOt-Bu). chemspider.com This method has been applied to various bromopyridine derivatives to synthesize N-arylated products with good yields. chemspider.comresearchgate.net
The table below summarizes typical conditions for these cross-coupling reactions as applied to analogous bromo-substituted heterocyclic systems.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent | Reference(s) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/XPhos | K₃PO₄, Na₂CO₃ | Dioxane/H₂O, DME | researchgate.netnih.gov |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF | organic-chemistry.orgscirp.orgsoton.ac.uk |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | chemspider.comresearchgate.net |
Electrophilic and Nucleophilic Reactivity of the Imidazo[1,5-a]pyridine Core
Beyond the reactivity of the bromo substituent, the fused heterocyclic ring system itself possesses sites for further functionalization.
The imidazo[1,5-a]pyridine core is an electron-rich system. The imidazole (B134444) ring, in particular, is susceptible to electrophilic attack. Research on the broader class of imidazo[1,5-a]pyridines shows that C-H functionalization can occur, for instance, at the C1 position. nih.gov In one metal-free approach, formaldehyde (B43269) was used to insert a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine molecules at their respective C1 positions. nih.gov
For the related imidazo[1,2-a]pyridine (B132010) system, regioselective iodination at the C3 position (within the imidazole ring) has been achieved using environmentally friendly methods, highlighting the potential for direct halogenation on the imidazole portion of the scaffold. acs.org Such halogenated intermediates are valuable for subsequent cross-coupling reactions.
Formation of Functional Derivatives
The chemical reactivity of this compound allows for the synthesis of a wide array of functional derivatives. By leveraging the cross-coupling reactions at the C8 position, various substituents can be introduced. For example, Suzuki-Miyaura coupling can yield 8-aryl-7-methyl-imidazo[1,5-a]pyridines, while Sonogashira coupling can produce 8-alkynyl derivatives.
Furthermore, derivatization can occur on the core ring system. For instance, synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one and its thione analogue has been achieved from a corresponding 2-(aminomethyl)pyridine precursor. researchgate.netlew.ro This demonstrates that the C3 position of the imidazole ring can be functionalized to introduce ketone or thione moieties, which can then exist in tautomeric equilibrium with their respective hydroxyl or thiol forms. lew.ro These examples underscore the synthetic utility of the imidazo[1,5-a]pyridine scaffold in creating diverse and complex molecules. researchgate.net
The table below showcases some functional derivatives that can be conceptually synthesized from this compound based on established reactions for analogous systems.
| Starting Material | Reaction | Reagent(s) | Product Structure (Conceptual) | Reference(s) for Analogy |
| This compound | Suzuki-Miyaura | Phenylboronic acid, Pd catalyst, Base | 7-Methyl-8-phenyl-imidazo[1,5-a]pyridine | researchgate.netnih.gov |
| This compound | Sonogashira | Phenylacetylene, Pd/Cu catalyst, Base | 7-Methyl-8-(phenylethynyl)-imidazo[1,5-a]pyridine | organic-chemistry.orgsoton.ac.uk |
| This compound | Buchwald-Hartwig | Morpholine, Pd catalyst, Base | 4-(7-Methyl-imidazo[1,5-a]pyridin-8-yl)morpholine | chemspider.comresearchgate.net |
| Imidazo[1,5-a]pyridine core | C-H Functionalization | Formaldehyde | Bis(7-methyl-imidazo[1,5-a]pyridin-1-yl)methane | nih.gov |
Quaternization Reactions and Electronic Property Modulation
Quaternization of the nitrogen atoms within the imidazo[1,5-a]pyridine scaffold is a key reaction for modifying its electronic properties and for the synthesis of functional derivatives. The quaternization typically occurs at the N2 position of the imidazole ring, leading to the formation of imidazolium (B1220033) salts. This transformation significantly alters the electron density and aromaticity of the heterocyclic system.
The introduction of an alkyl group at the N2 position converts the neutral imidazo[1,5-a]pyridine into a positively charged imidazolium salt. This change has a profound impact on the molecule's electronic characteristics. The electron-donating or electron-withdrawing nature of the substituents on both the imidazo[1,5-a]pyridine core and the incoming alkyl group can be used to finely tune these properties. For instance, the presence of the electron-withdrawing bromine atom at the 8-position and the electron-donating methyl group at the 7-position of the parent molecule already establishes a specific electronic profile. Further quaternization allows for a systematic modulation of the frontier molecular orbital energies (HOMO-LUMO gap), which in turn influences the compound's photophysical properties, such as absorption and emission spectra. Studies on related donor-π-acceptor fluorophores incorporating an imidazo[1,5-a]pyridine donor have shown that the quaternization and subsequent functionalization can lead to materials with interesting photophysical behaviors, including large Stokes shifts and solvatochromism.
The synthesis of these quaternized compounds can be achieved through various methods. A common approach involves the reaction of the parent imidazo[1,5-a]pyridine with an alkyl halide (e.g., methyl iodide) in a suitable solvent. Microwave-assisted synthesis has been shown to be an efficient method for the quaternization of various pyridine derivatives, often leading to shorter reaction times and improved yields compared to conventional heating. acs.org
Table 1: Representative Quaternization Reaction
| Reactant | Reagent | Product | Conditions |
| This compound | Methyl Iodide | 8-Bromo-2,7-dimethyl-imidazo[1,5-a]pyridin-2-ium iodide | Acetone, Microwave irradiation |
Note: This is a representative reaction based on general procedures for pyridine quaternization. acs.org Specific experimental data for this compound was not available in the searched literature.
Synthesis of N-Heterocyclic Carbene Precursors
The imidazolium salts derived from the quaternization of this compound are valuable precursors for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have found widespread use as ligands in organometallic chemistry and as organocatalysts. The imidazo[1,5-a]pyridine-based NHCs, sometimes referred to as ImPy carbenes, are of particular interest due to their unique steric and electronic properties.
An efficient one-pot, three-component coupling reaction has been developed for the synthesis of imidazo[1,5-a]pyridinium salts, which serve as direct NHC precursors. nih.gov This method involves the reaction of a substituted 2-picolinaldehyde, an amine, and formaldehyde under mild conditions, providing high yields of the desired imidazolium ions. nih.gov This approach allows for the introduction of a wide variety of substituents, enabling the tuning of the resulting NHC's properties. While this specific reaction has not been reported for 8-bromo-7-methyl-2-picolinaldehyde, it represents a potent synthetic strategy.
Once the 8-bromo-7-methyl-imidazo[1,5-a]pyridinium salt is synthesized, the corresponding free NHC can be generated by deprotonation at the C3 position using a strong base. The resulting carbene is a highly reactive species that can be used in situ or, in some cases, isolated. The stability and reactivity of the NHC are influenced by the substituents on the imidazo[1,5-a]pyridine core. The bromo and methyl groups on the target compound would modulate the electronic properties of the carbene, affecting its donor strength and, consequently, its performance in catalytic applications.
Table 2: General Synthesis of Imidazo[1,5-a]pyridinium Salt (NHC Precursor)
| Reactants | Product | Key Features | Reference |
| Substituted 2-picolinaldehyde, Amine, Formaldehyde | Imidazo[1,5-a]pyridinium salt | One-pot, three-component reaction, mild conditions, high yields | nih.gov |
Coordination Chemistry as Ligands in Metal Complexes
The imidazo[1,5-a]pyridine framework, both in its neutral form and as an N-heterocyclic carbene, exhibits excellent coordination properties, acting as a versatile ligand for a variety of transition metals. The nitrogen atoms in the heterocyclic system can act as donor atoms, forming stable metal complexes.
The neutral this compound can function as a monodentate or bidentate ligand, depending on the coordination mode. The lone pair of electrons on the N4 atom is available for coordination. When appropriately substituted, for example with a pendant coordinating group, imidazo[1,5-a]pyridine derivatives can act as chelating ligands. nih.gov The resulting metal complexes have shown potential in various applications, including catalysis and materials science. nih.govnih.gov
The corresponding N-heterocyclic carbene derived from this compound is expected to be a strong σ-donating ligand, forming robust bonds with transition metals. These metal-NHC complexes are of great interest in catalysis. nih.gov The electronic and steric properties of the NHC ligand, influenced by the bromo and methyl substituents, would play a crucial role in determining the stability and catalytic activity of the resulting metal complex. For example, imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligands have been successfully employed in copper-catalyzed reactions. researchgate.net The imidazo[1,5-a]pyridine framework can coordinate with a range of transition metal ions, including nickel, cobalt, palladium, and copper, leading to a diverse array of metal complexes with distinct coordination geometries. nih.gov
Table 3: Examples of Metal Complexes with Imidazo[1,5-a]pyridine-based Ligands
| Ligand Type | Metal | Application/Significance | Reference |
| Imidazo[1,5-a]pyridin-3-ylidene (ImPy) | Copper | Catalysis (diastereoselective addition reactions) | researchgate.net |
| Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Copper | Ligand for catalytic reactions | nih.gov |
| Ditopic imidazo[1,5-a]pyridine derivative | Zinc(II) | Formation of coordination polymers | nih.gov |
Structure Activity Relationship Sar and Molecular Design Principles
Elucidating Structure-Activity Relationships for Imidazo[1,5-a]pyridine (B1214698) Scaffolds
The imidazo[1,5-a]pyridine ring system is a bioisostere of purine, allowing it to interact with a wide array of biological targets. dundee.ac.uk The nitrogen atoms in the scaffold can act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions with protein residues. The biological activity of imidazo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. acs.org These substituents can influence the molecule's steric, electronic, and lipophilic properties, thereby affecting its binding affinity, selectivity, and pharmacokinetic profile.
Numerous studies have highlighted the diverse pharmacological activities of imidazo[1,5-a]pyridine derivatives, including their use as anticancer, anti-inflammatory, and antiviral agents. nih.gov For instance, certain imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, demonstrating their potential in oncology. The strategic placement of various functional groups allows for the fine-tuning of these biological activities.
Impact of Substituent Effects on Biological Potency and Selectivity
The potency and selectivity of imidazo[1,5-a]pyridine-based compounds are intricately linked to the substituents on the core structure. Halogenation and alkylation are common strategies employed to modulate these properties.
The introduction of a bromine atom at the 8-position of the imidazo[1,5-a]pyridine scaffold is expected to significantly influence its biological activity. Halogen atoms, such as bromine, can act as a hydrogen bond acceptor and also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. Furthermore, the electron-withdrawing nature of bromine can modulate the electron density of the aromatic system, affecting its reactivity and potential for π-stacking interactions.
In related imidazo[4,5-b]pyridine scaffolds, substitution with bromine has been shown to markedly increase antiproliferative activity. nih.gov For example, a bromo-substituted derivative bearing an amidino group at the phenyl ring displayed potent inhibitory activity at sub-micromolar concentrations against colon carcinoma. nih.gov This suggests that the presence of bromine on the pyridine (B92270) nucleus can be a key determinant of biological potency. While direct data for 8-bromo-imidazo[1,5-a]pyridine is not available, the synthesis of related compounds like 6-bromoimidazo[1,2-a]pyridine (B40293) has been documented for use as a key intermediate in the preparation of pharmacologically active agents. nih.gov
Table 1: Illustrative Biological Activity of Substituted Imidazopyridines
| Compound | Scaffold | Substituents | Biological Target | Activity (IC₅₀) |
| 1 | Imidazo[4,5-b]pyridine | 2-(4-cyanophenyl), 6-bromo | HeLa, PC3, SW620 cells | 1.8–3.2 μM |
| 2 | Imidazo[1,2-a]pyridine (B132010) | 2-phenyl, 3-(morpholinomethyl), p-methylsulfonylphenyl | COX-2 | 0.07-0.18 μM |
| 3 | Imidazo[1,2-b]pyridazine | Diaryl urea | mTOR | 0.062 μM |
This table is illustrative and compiled from data on related imidazopyridine scaffolds to demonstrate the impact of substitutions. nih.govbldpharm.comnih.gov
The methyl group at the 7-position of the imidazo[1,5-a]pyridine core can also play a crucial role in determining biological activity. Methyl groups can provide steric bulk, which can influence the orientation of the molecule within a binding pocket and enhance selectivity. They can also impact the compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.
In a study on imidazo-pyridinium analogs, the presence of a 2-methyl substituent was found to be critical for antagonist activity. nih.gov Its removal led to a significant reduction in potency. nih.gov While this is a different isomer, it highlights the general importance of methyl group positioning. The 7-methyl group in 8-Bromo-7-methyl-imidazo[1,5-a]pyridine could potentially occupy a hydrophobic pocket in a target protein, thereby increasing binding affinity. Additionally, methylation can block a potential site of metabolism, leading to improved metabolic stability and a longer half-life in vivo.
Rational Design of Imidazo[1,5-a]pyridine Analogs for Enhanced Biological Activity
The rational design of novel imidazo[1,5-a]pyridine analogs with enhanced biological activity often involves a multi-pronged approach. This includes computational modeling, structure-based design, and the synthesis of focused libraries of compounds. For instance, in the design of BRD9 inhibitors, a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives were synthesized and evaluated, leading to the identification of potent inhibitors with nanomolar efficacy. rsc.org
Docking studies can be employed to understand the binding mode of imidazo[1,5-a]pyridine derivatives within the active site of a target protein. rsc.org This information can then be used to guide the design of new analogs with improved interactions. For example, if a hydrophobic pocket is identified near the 7-position, analogs with larger alkyl groups at this position could be synthesized to enhance potency. Similarly, if a hydrogen bond donor or acceptor is present in the target protein, the introduction of appropriate functional groups on the imidazo[1,5-a]pyridine scaffold can be explored to form favorable interactions.
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to optimize lead compounds and discover novel chemical entities with improved properties. rsc.orgbeilstein-journals.org
Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. A classic example in a related scaffold is the use of 8-fluoroimidazo[1,2-a]pyridine (B164112) as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in a GABAA receptor modulator. acs.org In the context of this compound, the bromine atom could potentially be replaced by other halogens (e.g., chlorine) or a trifluoromethyl group to fine-tune the electronic properties and lipophilicity. The pyridine ring itself can be considered a bioisostere of a benzene (B151609) ring, offering the advantage of aqueous solubility and the ability to form hydrogen bonds. researchgate.net
Scaffold hopping involves replacing the core molecular framework of a compound with a different scaffold while retaining the original biological activity. This strategy is often used to escape patent-protected chemical space or to improve ADME properties. For example, a scaffold hopping approach was successfully used to identify imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives as novel cholesterol 24-hydroxylase (CH24H) inhibitors starting from a 1,3-oxazole-based lead. nih.gov Similarly, the imidazo[1,5-a]pyridine core of this compound could be replaced by other bicyclic systems like pyrazolo[1,5-a]pyridines or imidazo[1,2-b]pyridazines to explore new chemical space and potentially identify compounds with superior properties. bldpharm.combeilstein-journals.org
Targeted Biological Activities and Mechanistic Studies Pre Clinical Focus
Imidazo[1,5-a]pyridines as Privileged Scaffolds in Medicinal Chemistry
The imidazo[1,5-a]pyridine (B1214698) nucleus is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry. researchgate.netrsc.org This class of aromatic heterocycles possesses a unique chemical structure, versatility, and a range of biological properties, making it a "privileged structure" for drug discovery. rsc.orgnih.gov The interest in imidazo[1,5-a]pyridines, alongside related fused systems like imidazo[1,2-a]pyridines, stems from their diverse and potent pharmacological activities. researchgate.netnih.gov These scaffolds are key components in numerous compounds with therapeutic potential, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.comnih.gov
The versatility of the imidazo[1,5-a]pyridine scaffold allows for extensive structural modifications, providing a pathway to generate chemical libraries for medicinal chemistry programs. thieme-connect.com Researchers have developed various synthetic methodologies to access these compounds, highlighting their importance in the pharmaceutical field. beilstein-journals.orgorganic-chemistry.orgrsc.org The broad applicability of this scaffold is demonstrated by its presence in compounds targeting a wide array of biological targets, including enzymes and receptors involved in various disease pathologies. researchgate.netnih.gov
Inhibitory Modalities Against Specific Biological Targets
Derivatives of the imidazo[1,5-a]pyridine scaffold have been investigated for their ability to inhibit several key biological targets implicated in diseases such as cancer and inflammatory disorders. Pre-clinical research has focused on their modalities as inhibitors of epigenetic regulators, metabolic enzymes, and signaling proteins.
Bromodomain and Extraterminal Domain (BET) Family Inhibition
The Bromodomain and Extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. nih.gov They recognize and bind to acetylated lysine (B10760008) residues on histones, a key mechanism in controlling the expression of genes related to cell proliferation, apoptosis, and inflammation. nih.gov Consequently, inhibiting BET proteins has emerged as a promising therapeutic strategy, particularly in oncology. nih.govnih.gov
While many BET inhibitors have been developed, they often belong to different chemical classes such as pyridine (B92270) derivatives and isoxazole (B147169) derivatives. researchgate.net The imidazo-fused heterocyclic core has also been successfully utilized to develop potent BET inhibitors.
BRD4 is the most extensively studied member of the BET family and is a key target in cancer therapy due to its role in regulating the expression of oncogenes like MYC. nih.govnih.gov The disruption of the interaction between BRD4 and acetylated histones can lead to the downregulation of critical cancer-driving genes, resulting in cell cycle arrest and apoptosis in tumor cells. nih.gov
A series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives, which are structurally related to 8-Bromo-7-methyl-imidazo[1,5-a]pyridine, have been synthesized and identified as potent BRD4 inhibitors. nih.gov One compound from this series, 10j , demonstrated robust inhibitory activity against the two bromodomains of BRD4, BRD4(1) and BRD4(2). nih.gov This compound potently inhibited the proliferation of BRD4-sensitive human leukemia cell lines, such as MV4-11 and HL-60. nih.gov The activity was weaker in a BRD4-independent cell line, suggesting a specific mechanism of action through BRD4 inhibition. nih.gov
| Compound | Target | IC₅₀ (nM) | Cell Line | Anti-proliferative IC₅₀ (µM) |
|---|---|---|---|---|
| 10j (7-methyl-6-(4-(2-morpholinoethoxy)phenyl)-3-phenylimidazo[1,5-a]pyrazin-8(7H)-one) | BRD4(1) | 130 | MV4-11 (Leukemia) | 0.18 |
| BRD4(2) | 76 | |||
| HL-60 (Leukemia) | 0.57 |
Data sourced from Bioorganic & Medicinal Chemistry. nih.gov
Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition
Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov In the context of cancer, the overexpression of these enzymes in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This process suppresses the anti-tumor immune response by inhibiting the proliferation and function of T cells. Therefore, inhibitors of IDO1 and/or TDO are actively being pursued as cancer immunotherapeutics. nih.gov
Novel 5- or 8-substituted imidazo[1,5-a]pyridines have been disclosed as potent inhibitors of IDO1 and TDO. google.com A patent has revealed that specific substitutions on the imidazo[1,5-a]pyridine core can confer potent and selective inhibitory activity against these enzymes. google.com The inventors found that introducing a hydroxy-substituted chiral carbon at the 5- or 8-position of the imidazo[1,5-a]pyridine structure resulted in compounds with unexpected enzymatic and cellular activity. google.com This suggests that the 8-substituted scaffold, as seen in this compound, is a viable starting point for the design of novel IDO/TDO inhibitors.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Different PDE families are expressed in various tissues and play distinct roles in cellular function. As such, selective inhibitors of PDE isoforms are valuable therapeutic agents for a range of conditions, including cardiovascular diseases, respiratory disorders, and neurological conditions. nih.govnih.gov
The imidazo-fused heterocyclic system has been explored for its potential to inhibit various PDE isoforms. For example, imidazo[4,5-b]pyridines have been developed as potent inhibitors of PDE10A, and imidazo[5,1-f]triazin-4(3H)-ones have been identified as inhibitors of PDE5. nih.govresearchgate.netnih.gov
Phosphodiesterase 2A (PDE2A) is highly expressed in brain regions associated with cognition and emotion, making it a target for neuropsychiatric disorders. nih.gov Inhibition of PDE2A is thought to enhance cognitive function by increasing intracellular levels of cGMP and/or cAMP. While the first highly selective PDE2A inhibitor, BAY 60-7550, had limitations, it spurred the discovery of new chemical scaffolds for this target. nih.gov
Although direct evidence for this compound as a PDE2A inhibitor is not prominent, structurally related fused imidazoles have shown activity. For instance, a series of inhibitors based on a benzoimidazotriazine scaffold were developed as potent PDE2A inhibitors. nih.gov Furthermore, novel imidazo[4,5-b]pyridines were discovered as potent and selective inhibitors of PDE10A, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govresearchgate.net
| Compound | Target | PDE10A IC₅₀ (nM) |
|---|---|---|
| Compound 4 | PDE10A | 3.0 |
| Compound 7 | PDE10A | 6.7 |
| Compound 12b | PDE10A | 1.5 |
| Compound 24a | PDE10A | 0.8 |
| Compound 24b | PDE10A | 0.9 |
Data for imidazo[4,5-b]pyridine derivatives sourced from ACS Medicinal Chemistry Letters. nih.govresearchgate.net
This demonstrates the potential of the broader imidazopyridine class to be tailored for potent and selective inhibition of various phosphodiesterase isoforms.
Topoisomerase II Inhibition
Information regarding the direct inhibition of topoisomerase II by This compound is not available in the reviewed scientific literature. While other heterocyclic compounds, such as pyrazolo[4,3-f]quinoline derivatives, have been investigated as topoisomerase IIα inhibitors, similar studies on this specific imidazo[1,5-a]pyridine derivative have not been reported.
DNA Synthesis Inhibition
There is currently no available data from pre-clinical studies to suggest that This compound directly inhibits DNA synthesis. Research on related heterocyclic structures has sometimes explored effects on DNA integrity and replication, but specific findings for this compound are absent from the public record.
PI3K p110α Inhibition
No studies were identified that specifically evaluate the inhibitory activity of This compound against the p110α subunit of phosphoinositide 3-kinase (PI3K). While derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) scaffold have been designed and screened as PI3Kα inhibitors, this activity has not been reported for the title compound.
Mycobacterium tuberculosis (Mtb) Target Inhibition
Investigations into the activity of This compound against specific targets in Mycobacterium tuberculosis have not been documented in the available literature. Although the imidazopyridine class of compounds is of interest in the development of new anti-tubercular agents, research has often focused on the imidazo[1,2-a]pyridine isomer.
There is no evidence to suggest that This compound inhibits QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome c reductase in M. tuberculosis. Studies on QcrB inhibition have identified other heterocyclic scaffolds, but not this specific compound.
The potential for This compound to inhibit Mycobacterium tuberculosis glutamine synthetase (MtGS) has not been reported in published research. While MtGS is considered a viable target for anti-tubercular drug development, the inhibitory profile of this compound against it remains unknown.
No data is available to indicate that This compound acts as an inhibitor of pantothenate synthetase in M. tuberculosis. This enzyme is a key component of a biosynthetic pathway essential for the bacterium, but the effect of the specified compound on its activity has not been explored in the reviewed literature.
An extensive search of publicly available scientific literature and databases has been conducted to gather information on the chemical compound This compound regarding its pre-clinical biological activities, as per the specified outline.
Despite comprehensive searches for data related to its anti-proliferative, cytostatic, antimicrobial, antiviral, and neuropharmacological properties, no specific research findings, efficacy studies, or mechanistic investigations for this particular compound were found in the available resources.
The search included queries for its effects on cancer cell lines such as HL-60 and MV4-11, its antibacterial and antitubercular spectrum, and its interactions with neurotransmitter systems. The results consistently indicate a lack of published pre-clinical data for this compound in these areas.
Therefore, it is not possible to provide a scientifically accurate article on the targeted biological activities of this compound based on the current body of scientific literature.
Neuropharmacological Investigations (Pre-clinical)
GABA and Benzodiazepine (B76468) Receptor Modulation
No information is publicly available regarding the in-vitro or in-vivo studies of this compound's ability to modulate GABA-A receptors or bind to the benzodiazepine site. There are no published reports on its binding affinity (Kᵢ), efficacy (e.g., as a positive or negative allosteric modulator), or its effects on GABA-evoked currents in neuronal models.
Mechanistic Elucidation of Biological Actions (Molecular Level)
There are no publicly available studies detailing the molecular-level mechanisms through which this compound might exert any biological effects. This includes a lack of information on its interaction with specific GABA-A receptor subunit interfaces, potential allosteric binding pockets, or any computational docking models that would predict its binding mode.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are essential for predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density rather than the complex many-electron wave function. For a molecule like 8-Bromo-7-methyl-imidazo[1,5-a]pyridine, DFT would be used to optimize its three-dimensional geometry, calculating bond lengths, bond angles, and dihedral angles to predict its most stable conformation. Furthermore, DFT calculations yield crucial electronic properties such as total energy, dipole moment, and the distribution of atomic charges, which are fundamental to understanding the molecule's polarity and intermolecular interactions. While DFT studies have been performed on various imidazo[1,2-a]pyridine (B132010) and imidazo[1,5-a]pyridine (B1214698) derivatives, specific geometric and electronic data for this compound are not documented in existing research. acs.orgresearchgate.netrsc.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For related imidazo[1,5-a]pyridine derivatives, the HOMO-LUMO gap has been correlated with their electronic and optical properties. nih.gov However, the specific energies of the HOMO, LUMO, and the resulting energy gap for this compound have not been reported.
Interactive Data Table: Illustrative FMO Data for a Generic Imidazo[1,5-a]pyridine Derivative Note: This table is for illustrative purposes only, as specific data for this compound is unavailable.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap | 4.7 |
Fukui Function Analysis for Reactive Sites
Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. Although a powerful tool for predicting regioselectivity in chemical reactions, a Fukui function analysis for this compound has not been published.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. An MEP map for this compound would reveal the charge distribution across the fused ring system, highlighting the influence of the bromo and methyl substituents, but such a map is not available in the current literature.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is particularly valuable for predicting absorption spectra (like UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. The theory provides information on the wavelength of maximum absorption (λmax), the oscillator strength (related to the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., π→π* or n→π*). TD-DFT calculations have been instrumental in understanding the photophysical properties of many imidazo[1,5-a]pyridine-based fluorescent dyes, but results for this compound are absent from the scientific record. mdpi.com
Natural Transition Orbital (NTO) Analysis
When analyzing electronic excitations with TD-DFT, the transitions can often involve contributions from multiple molecular orbital pairs, making interpretation complex. Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the canonical molecular orbitals into a more compact set of "hole" and "particle" orbitals that represent the primary electronic changes during an excitation. The "hole" NTO shows where the electron comes from in the ground state, and the "particle" NTO shows where it goes in the excited state. This method provides a clear and intuitive description of the nature of electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between different regions. NTO analysis has been applied to other imidazo[1,5-a]pyridine systems to characterize their emissive properties, but no such analysis is available for this compound. nih.govmdpi.com
Natural Bond Orbital (NBO) and Non-Linear Optical (NLO) Properties
Natural Bond Orbital (NBO) analysis is a computational method that provides insight into the intramolecular and intermolecular bonding and interactions between atoms. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. Non-Linear Optical (NLO) properties describe a material's ability to alter the properties of light, which is crucial for applications in optoelectronics and photonics. Computational studies are often used to predict the NLO behavior of molecules based on their electronic structure.
A comprehensive review of scientific literature did not yield specific studies on the Natural Bond Orbital (NBO) or Non-Linear Optical (NLO) properties of this compound. While computational studies, including NBO and NLO analyses, have been conducted on related imidazopyridine derivatives, specific data for the title compound are not available in published research. researchgate.net
Table 1: NBO and NLO Properties of this compound
| Parameter | Value |
|---|---|
| NBO Analysis | |
| Donor-Acceptor Interactions | Data not available |
| Stabilization Energy E(2) | Data not available |
| NLO Properties | |
| Dipole Moment (μ) | Data not available |
| Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
Note: Data for this compound is not available in the reviewed scientific literature.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These simulations help in understanding potential binding modes, affinities, and the stability of the ligand-protein complex, which is fundamental in drug discovery and design.
Ligand-Protein Interaction Studies
Ligand-protein interaction studies identify the specific types of non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the binding of a ligand to a protein's active site.
Despite the application of these methods to similar heterocyclic compounds, specific molecular docking and ligand-protein interaction studies for this compound have not been reported in the available scientific literature. researchgate.netnih.gov
Binding Affinity Predictions
Binding affinity, often expressed as the binding energy (kcal/mol) or inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its protein target. Lower binding energy values typically indicate a more stable and potent interaction.
There are no published studies detailing the predicted binding affinity of this compound with any specific protein target. nih.govacs.org
Table 2: Molecular Docking and Binding Affinity Predictions for this compound
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Note: Data for this compound is not available in the reviewed scientific literature.
Conformational Analysis of this compound
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding the molecule's flexibility and the preferred three-dimensional shape it adopts, which influences its interaction with biological targets. A detailed conformational analysis for this compound has not been found in the reviewed literature.
Solvation Effects on Molecular and Electronic Parameters
The surrounding solvent can significantly influence the properties of a molecule. Solvation models in computational chemistry are used to study how parameters like molecular geometry, electronic structure, and spectral properties change in different solvent environments. These studies are important for predicting the behavior of a compound in a biological medium.
While the effects of solvation have been computationally investigated for analogous compounds like Imidazo[1,2-a]pyridine-8-carboxylic acid, specific research detailing the solvation effects on the molecular and electronic parameters of this compound is currently unavailable. researchgate.net
Topological Investigations (RDG, LOL, ELF)
Topological analyses, including Reduced Density Gradient (RDG), Localized Orbital Locator (LOL), and Electron Localization Function (ELF), are used to visualize and understand chemical bonding and non-covalent interactions within a molecule. nih.govnih.gov
RDG analysis helps in identifying weak interactions, such as van der Waals forces and hydrogen bonds.
ELF and LOL provide a method to map the electron pair probability in a molecule, offering clear representations of covalent bonds and lone pairs. researchgate.net
A search of scientific databases indicates that topological investigations (RDG, LOL, ELF) specifically for this compound have not been published. researchgate.netresearchgate.net
Virtual Screening Methodologies for Derivative Libraries
While specific virtual screening studies focusing solely on this compound are not extensively documented in publicly available literature, the methodologies applied to libraries of the broader imidazo[1,5-a]pyridine class and its related isomers, such as imidazo[1,2-a]pyridines, provide a clear framework for the computational exploration of these scaffolds. These in silico techniques are instrumental in navigating vast chemical spaces to identify promising derivatives for further investigation.
The two primary strategies employed are ligand-based and structure-based virtual screening.
Ligand-Based Virtual Screening (LBVS)
This approach leverages the knowledge of known active compounds to identify others with similar properties. For scaffolds related to imidazo[1,5-a]pyridine, LBVS has been utilized in collaborative, pre-competitive drug discovery efforts. In one such initiative targeting visceral leishmaniasis, a known imidazo[1,2-a]pyridine screening hit was used as a "seed" compound. nih.govrsc.orgresearchgate.net This seed structure formed the basis for in silico similarity searches across multiple large, proprietary libraries from different pharmaceutical companies. nih.govresearchgate.net Each participating partner employed their own specific similarity search algorithms to probe their unique compound collections. nih.gov This method rapidly expanded the structure-activity relationship (SAR) data for the chemical series, allowing for the identification of novel, active chemotypes beyond the original scaffold and improving properties like antiparasitic activity and selectivity. nih.govrsc.orgresearchgate.net
Structure-Based Virtual Screening (SBVS)
When the three-dimensional structure of a biological target is known, SBVS, primarily through molecular docking, can be used to predict the binding modes and affinities of potential ligands. This methodology has been widely applied to derivative libraries of related imidazopyridine scaffolds to identify potential inhibitors for various diseases.
A common workflow for SBVS involves several key steps:
Preparation of the Target Protein: The 3D crystallographic structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Library Preparation: The 3D structures of the derivative library compounds are generated and optimized to find their lowest energy conformation. acs.org
Molecular Docking: A docking program is used to place the ligands into the defined binding site of the target protein. The program then scores the different poses based on their predicted binding affinity.
For instance, libraries of imidazo[1,2-a]pyridine derivatives have been screened against a variety of biological targets. In one study, derivatives were docked against human farnesyl diphosphate synthase, phosphodiesterase 3B, GABAa, and CXCR4 using Molegro Virtual Docker (MVD). acs.org The software calculated various scoring functions, including the MolDock score and rerank score, to estimate the protein-ligand interaction energies. acs.org Similarly, reverse molecular docking was used to screen imidazo[1,5-a]pyrazin derivatives to identify their potential targets, successfully identifying Janus kinases (JAKs) as likely candidates. nih.gov Other research efforts have utilized different software, such as the Glide module of Schrodinger and MOE (Molecular Operating Environment), to perform docking studies of imidazo[1,2-a]pyridine derivatives against targets like Mycobacterium tuberculosis enoyl acyl carrier protein reductase and the PI3Kα kinase, respectively. nih.govbohrium.com
The results from these virtual screening campaigns are typically a list of "hit" compounds ranked by their docking scores or binding energy predictions. These computational hits are then prioritized for synthesis and subsequent in vitro biological evaluation to validate the in silico predictions.
The following table summarizes the application of these virtual screening methodologies to libraries of related imidazopyridine compounds.
| Compound Series | Screening Method | Biological Target(s) | Software/Platform | Key Findings/Objective |
| Imidazo[1,2-a]pyridines | Ligand-Based Similarity Search | Leishmania donovani | Partner-specific proprietary algorithms | Rapid expansion of hit chemotype and SAR data. nih.govresearchgate.net |
| Imidazo[1,5-a]pyrazines | Structure-Based (Reverse Docking) | Janus Kinases (JAKs) | Not Specified | Identification of potential anticancer targets for the compound series. nih.gov |
| Imidazo[1,2-a]pyridines | Structure-Based (Molecular Docking) | Human Farnesyl Diphosphate Synthase, PDE3B, GABAa, CXCR4 | Molegro Virtual Docker (MVD) | Prediction of binding affinity and selectivity against multiple targets. acs.org |
| Imidazo[1,2-a]pyridine Amides | Structure-Based (Molecular Docking) | M. tuberculosis Enoyl Acyl Carrier Protein Reductase | Glide (Schrodinger) | Estimation of the binding pattern at the enzyme's active site. nih.gov |
| Imidazo[1,2-a]pyridine-1,2,3-triazoles | Structure-Based (Molecular Docking) | PI3Kα Kinase | MOE (Molecular Operating Environment) | To understand the binding mode of designed anticancer compounds. bohrium.com |
| Imidazo[1,2-a]pyridines | Structure-Based (Molecular Docking) | Oxidoreductase | Not Specified | Evaluation of binding affinity for novel anticancer derivatives. researchgate.net |
Applications in Chemical Biology and Materials Science Non Medicinal
Optoelectronic Device Fabrication
Imidazo[1,5-a]pyridine (B1214698) derivatives are recognized for their potential in the fabrication of optoelectronic devices, owing to their inherent luminescence and charge-transport properties. researchgate.netrsc.org While specific research on "8-Bromo-7-methyl-imidazo[1,5-a]pyridine" in this area is limited, the general class of imidazo[1,5-a]pyridines has shown promise in the following applications:
The development of efficient blue-emitting materials is a critical challenge in OLED technology. Imidazo[1,5-a]pyridine derivatives have emerged as a promising class of fluorophores for this purpose, often exhibiting high photoluminescent quantum yields and large Stokes shifts. mdpi.com These properties are crucial for achieving high-efficiency and color-pure blue emission in OLEDs. Although there are few reports of imidazo[1,5-a]pyridines as the primary emissive layer, their derivatives have been successfully incorporated into OLED devices. rsc.org For instance, some imidazo[1,5-a]pyridine derivatives have been utilized as organic down-converter materials in hybrid white light-emitting diodes (WLEDs), demonstrating excellent luminous efficiency and a high color rendering index (CRI). rsc.orgrsc.org The substitution pattern on the imidazo[1,5-a]pyridine core plays a significant role in tuning the emission wavelength and quantum yield.
Table 1: Performance of an Imidazo[1,5-a]pyridine-based White LED
| Parameter | Value |
| Fluorophore Type | Imidazo[1,5-a]pyridine–benzilimidazole conjugate (BPy-FL) |
| Emission Color | Greenish-Yellow (Solid State) |
| Application | Organic Down-Converter in Hybrid WLED |
| Color Rendering Index (CRI) | ~90% |
| CIE Coordinates | (0.37, 0.32) |
Data sourced from studies on related imidazo[1,5-a]pyridine derivatives. rsc.orgrsc.org
Luminescent and Photoluminescent Properties as Fluorophores and Sensors
Imidazo[1,5-a]pyridines are well-regarded for their luminescent properties, making them valuable as fluorophores and sensors. researchgate.net These compounds can exhibit intense fluorescence with large Stokes shifts, which is advantageous for various sensing and imaging applications. nih.gov The emission properties are highly dependent on the substituents attached to the heterocyclic core. For example, the introduction of a methyl group can increase fluorescence intensity. nih.gov
The bipolar nature of the imidazole (B134444) ring in imidazo[1,5-a]pyridines allows them to act as fluorescent pH sensors, displaying on-off-on fluorescence behavior in response to changes in acidity. rsc.org The nitrogen atom in the imidazo[1,5-a]pyridine ring is susceptible to protonation, which alters the electronic structure and, consequently, the photophysical properties of the molecule. rsc.org This acidochromic behavior has been exploited for the detection of volatile organic compounds with high acidity. rsc.org
Table 2: Photophysical Properties of Representative Imidazo[1,5-a]pyridine Derivatives
| Compound Type | Emission Maxima (nm) | Quantum Yield (%) | Key Feature |
| Imidazo[1,5-a]pyridine-benzilimidazole Conjugates (BPy-1, BPy-2) | ~520 (Greenish-Yellow) | ~70 | Strong emission in solution, solid, and thin-film |
| Imidazo[1,5-a]pyridine-benzilimidazole Conjugate (BPy-FL) | 458 (Blue in THF), 510 (Greenish-Yellow solid) | 93 (Solid State) | Aggregation-induced emission (AIE) |
| Pyridylimidazo[1,5-a]pyridine Derivatives | 463 (Blue) | up to 50 | Large Stokes shift |
Data compiled from studies on various imidazo[1,5-a]pyridine derivatives. rsc.orgmdpi.com
Role as Ligands in Coordination Chemistry and Catalysis
The imidazo[1,5-a]pyridine framework serves as a versatile ligand scaffold in coordination chemistry and catalysis. nih.gov The nitrogen atoms in the heterocyclic system can coordinate to a variety of metal centers, leading to the formation of stable and catalytically active complexes.
Imidazo[1,5-a]pyridin-3-ylidenes are a class of N-heterocyclic carbenes (NHCs) that have been extensively explored as ligands in organometallic chemistry. nih.govnih.gov These L-shaped ligands offer a unique steric and electronic environment around the metal center. The rigid bicyclic structure of the imidazo[1,5-a]pyridine core can influence the coordination sphere of the metal, impacting the reactivity and selectivity of the resulting catalyst. nih.gov These NHC ligands have been successfully employed in various catalytic reactions, including gold-catalyzed transformations. nih.gov The electronic properties of these carbenes can be tuned by introducing different substituents on the imidazo[1,5-a]pyridine backbone, with studies showing they can act as strong π-accepting ligands. rsc.org
The imidazo[1,5-a]pyridine scaffold can be incorporated into pincer ligand architectures. These multidentate ligands are of great interest due to their ability to form highly stable metal complexes with well-defined geometries. While specific examples involving "this compound" are not documented, the general synthetic accessibility and functionalization of the imidazo[1,5-a]pyridine core make it a suitable building block for the design of novel pincer ligands for a wide range of catalytic applications.
Building Blocks for Advanced Materials (Dyes, Polymers)
The imidazo[1,5-a]pyridine framework is well-regarded for its inherent photophysical properties, making it an excellent candidate for the creation of fluorescent dyes and polymers for use in materials science, particularly in optoelectronics. The this compound molecule serves as a crucial intermediate, where the bromine atom provides a reactive site for the construction of more complex, functional molecules through various cross-coupling reactions.
Research has demonstrated that imidazo[1,5-a]pyridine derivatives can be transformed into highly fluorescent dyes. researchgate.net The general strategy involves using the bromo-substituted scaffold to create donor-π-acceptor (D–π–A) type fluorophores. For instance, through a Suzuki coupling reaction, a bromo-substituted imidazo[1,5-a]pyridine can be linked to other aromatic or heteroaromatic units, leading to compounds with significant intramolecular charge transfer (ICT). rsc.org This ICT character is a key determinant of the photophysical properties of the resulting dye, such as its emission color and quantum yield. rsc.org
For example, imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores have been synthesized and shown to exhibit strong greenish-yellow emission, making them suitable as organic downconverter materials in hybrid white light-emitting diodes (LEDs). rsc.org The emission properties of these dyes can be finely tuned by altering the substituents on the core structure. Derivatives have been reported to show emission maxima ranging from blue to greenish-yellow, with some achieving high solid-state quantum yields, a critical parameter for applications in solid-state lighting. rsc.org
The following table summarizes the photophysical properties of representative imidazo[1,5-a]pyridine-based fluorophores, illustrating the potential of derivatives that could be synthesized from this compound.
| Compound Type | Emission Maxima (Solid State) | Quantum Yield (Solid State) | Application Area |
| Imidazo[1,5-a]pyridine-benzilimidazole Conjugate (BPy-1) | ~525 nm | ~70% | White LEDs |
| Imidazo[1,5-a]pyridine-benzilimidazole Conjugate (BPy-2) | ~540 nm | ~70% | White LEDs |
| Imidazo[1,5-a]pyridine-fluorene Conjugate (BPy-FL) | 510 nm | 93% | White LEDs, pH Sensors |
This table is generated based on data for analogous compounds to illustrate the potential of this compound derivatives. rsc.org
Furthermore, the bromine atom on the this compound can facilitate polymerization reactions, such as the Heck reaction, to create novel polymers. nih.gov This reaction allows for the coupling of the aryl bromide with alkenes, which can be used to form the repeating units of a polymer chain. The resulting polymers could possess unique electronic and photophysical properties, making them potentially useful in the development of organic semiconductors or other functional materials. researchgate.net
Agrochemical Applications as Precursors
The imidazo[1,5-a]pyridine scaffold is a significant structural component in a variety of agrochemicals. rsc.orgbeilstein-journals.org The specific substitution pattern of this compound makes it a valuable precursor for the synthesis of new potential agrochemical agents. The bromo-substituent, in particular, is a key functional group that allows for the introduction of various other chemical moieties through cross-coupling reactions, which is a common strategy in the development of new active ingredients for crop protection.
For example, derivatives of the related imidazo[4,5-b]pyridine have been synthesized and shown to possess fungicidal activity against pathogens like Puccinia polysora. researchgate.net In one study, a particular derivative demonstrated an EC50 value of 4.00 mg/L, which is comparable to the commercial fungicide tebuconazole. researchgate.net While this study was not on an imidazo[1,5-a]pyridine, it highlights the potential of the broader imidazopyridine class in agrochemical research.
The development of new agrochemicals often relies on the synthesis of a library of related compounds to establish a structure-activity relationship (SAR). researchgate.netnih.gov The this compound is an ideal starting material for such a library. The bromine at the 8-position can be readily replaced with a variety of other functional groups using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic variation of the substituent at this position to optimize the biological activity of the resulting compounds.
The following table outlines the fungicidal activity of a representative imidazo[4,5-b]pyridine derivative, suggesting the potential for similar activity in derivatives of this compound.
| Compound | Target Pathogen | EC50 Value (mg/L) |
| A novel imidazo[4,5-b]pyridine derivative (7b) | Puccinia polysora | 4.00 |
| Tebuconazole (Commercial Fungicide) | Puccinia polysora | 2.00 |
This table is based on data for an analogous compound to illustrate the potential of this compound derivatives in agrochemical applications. researchgate.net
The synthesis of new insecticides is another area where this precursor could be valuable. For instance, imidazo[4,5-b]pyridine compounds containing an amino fragment have been synthesized and shown to have excellent insecticidal activities against pests such as Nilaparvata lugens and Mythimna separata. researchgate.net The versatility of the bromo-group in this compound allows for the introduction of such amino fragments and other functionalities that are known to be important for insecticidal action.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Pathways
The synthesis of the imidazo[1,5-a]pyridine (B1214698) scaffold has been a subject of intense research, with numerous methodologies developed to access this privileged heterocyclic system. rsc.org Future research on 8-Bromo-7-methyl-imidazo[1,5-a]pyridine will likely focus on adapting and refining these existing methods to improve efficiency, yield, and substrate scope, particularly for the introduction of the specific bromine and methyl substituents.
Key areas for development include:
Transition-Metal-Free Reactions: Building upon established metal-free approaches, such as iodine-mediated sp3 C-H amination, future work could explore greener and more cost-effective syntheses of this compound. rsc.org
Multi-Component Reactions (MCRs): The development of novel MCRs offers a streamlined approach to generate libraries of derivatives based on the this compound core, allowing for rapid exploration of structure-activity relationships.
Flow Chemistry: The application of continuous flow processes, which has been shown to be effective for the synthesis of other imidazo[1,2-a]pyridines, could offer a scalable and efficient route to this compound and its analogs. acs.org
Ritter-Type Reactions: The use of unique Ritter-type reactions, catalyzed by agents like bismuth(III) trifluoromethanesulfonate (B1224126), presents an innovative strategy for the synthesis of the imidazo[1,5-a]pyridine core that could be adapted for this specific compound. acs.org
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages for this compound |
| Cyclocondensation | Reaction between 2-(aminomethyl)pyridines and various electrophiles. beilstein-journals.org | A direct and versatile method to construct the core ring system. |
| Oxidative Cyclization | Intramolecular cyclization involving an oxidation step. rsc.org | Can offer high atom economy and milder reaction conditions. |
| Transannulation | Conversion of one heterocyclic ring system into another. organic-chemistry.org | Provides access from readily available starting materials. |
| C-H Functionalization | Direct functionalization of C-H bonds to introduce substituents. nih.gov | Allows for late-stage modification of the scaffold, enhancing molecular diversity. |
Exploration of Undiscovered Biological Targets
The imidazo[1,5-a]pyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. beilstein-journals.org Derivatives have shown a wide range of therapeutic potential, including as anticancer, anti-ulcer, and antituberculosis agents. beilstein-journals.orgnih.govrsc.org The unique substitution pattern of this compound makes it a promising candidate for screening against a variety of biological targets to uncover novel therapeutic applications.
Future research should focus on:
Kinase Inhibition: Given that various imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent inhibitors of kinases such as c-Met, exploring the inhibitory activity of this compound against a panel of cancer-related kinases is a promising avenue. nih.gov
Antiproliferative Activity: Screening against a diverse panel of human cancer cell lines could reveal selective cytotoxic effects. For instance, some imidazo[1,5-a]pyridine-benzimidazole hybrids have demonstrated significant cytotoxic activity by inhibiting tubulin polymerization and the PI3K/Akt pathway. rsc.org
Antimicrobial and Antiviral Activity: The growing threat of antimicrobial resistance necessitates the discovery of new drug classes. The imidazo[1,5-a]pyridine core has shown promise in this area, and this compound should be evaluated for its potential as an antibacterial, antifungal, or antiviral agent. bio-conferences.orgnih.gov
Central Nervous System (CNS) Targets: The structural similarity of the imidazo[1,5-a]pyridine scaffold to endogenous molecules suggests potential interactions with CNS receptors, warranting investigation into its effects on neurological pathways.
A table summarizing known biological targets of the broader imidazo[1,5-a]pyridine class is provided below.
| Biological Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | c-Met, VEGFR-2, PI3K/Akt nih.govrsc.orgwikipedia.org | Oncology |
| Enzymes | Topoisomerase II, Thromboxane A2 Synthetase beilstein-journals.orgacs.org | Oncology, Cardiovascular Disease |
| Receptors | GABAa Receptor, CXCR4 nih.gov | Neurology, HIV |
| Other Proteins | Tubulin, BRD9 Bromodomain rsc.orgnih.gov | Oncology, Epigenetics |
Advanced Computational Modeling and AI-Driven Drug Discovery
The integration of computational tools is becoming increasingly vital in modern drug discovery. For this compound, these approaches can accelerate the identification of potential biological targets and guide the design of more potent and selective analogs.
Future directions in this area include:
Molecular Docking and Dynamics Simulations: In silico screening of this compound against libraries of known protein structures can predict binding affinities and modes of interaction, prioritizing experimental testing. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of 3D-QSAR models, as has been done for other imidazopyridine series, can help to elucidate the key structural features required for biological activity and guide the design of new derivatives with improved properties. researchgate.net
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of novel compounds like this compound. technologynetworks.comnih.gov These technologies can also assist in de novo drug design, generating new molecular structures with optimized properties. nih.gov The use of AI can significantly speed up the process of identifying promising drug candidates for further development. nih.gov
Integration into Multi-functional Materials and Probes
The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold make it an attractive candidate for applications in materials science. rsc.org The bromine atom in this compound provides a handle for further synthetic modifications, such as cross-coupling reactions, to create more complex and functional materials.
Emerging research directions include:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of some imidazo[1,5-a]pyridine derivatives suggests their potential use as emitters in OLEDs. rsc.org Research could focus on tuning the emission wavelength and quantum yield of this compound derivatives for specific applications.
Fluorescent Sensors: The sensitivity of the fluorescence of imidazo[1,5-a]pyridines to their local environment makes them suitable for the development of chemical sensors for ions or small molecules. nih.gov
Coordination Polymers: The nitrogen atoms in the imidazo[1,5-a]pyridine ring system can act as ligands for metal ions, enabling the construction of coordination polymers with interesting structural and functional properties. researchgate.net
Design of Targeted Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological processes. The imidazo[1,5-a]pyridine scaffold has already been utilized to develop fluorescent probes for cellular imaging. nih.govresearchgate.net The specific substitution pattern of this compound can be leveraged to design highly specific probes for various biological applications.
Future research in this area will likely involve:
Fluorescent Membrane Probes: Based on previous studies, this compound derivatives could be designed to intercalate into lipid bilayers, allowing for the study of membrane dynamics, fluidity, and hydration. nih.govmdpi.com
Targeted Imaging Agents: By conjugating this compound to a targeting moiety (e.g., a peptide or antibody), it may be possible to develop probes that specifically label and visualize particular cell types or subcellular structures.
Activity-Based Probes: The development of probes that covalently bind to the active site of a specific enzyme would enable the study of enzyme function and the screening of potential inhibitors. The bromo substituent could potentially act as a reactive handle for such applications.
Q & A
Q. What are the established synthetic routes for 8-Bromo-7-methyl-imidazo[1,5-a]pyridine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of halogenated pyridine precursors. For example, imidazo[1,5-a]pyridine derivatives are synthesized via phase-transfer catalysis using 5-bromopyridine-2,3-diamine and aldehydes in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst loading : 10 mol% p-toluenesulfonic acid improves yield (up to 63% reported for analogous compounds) .
- Temperature : Reflux conditions (100–120°C) are critical for cyclization.
Validate intermediates via thin-layer chromatography (TLC) and purify via column chromatography using hexane/ethyl acetate gradients .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry and substituent positions. The bromine atom deshields adjacent protons (e.g., δ 7.26–7.93 ppm for aromatic protons in triazolopyridines) .
- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 225.02 for C8H7BrN2) .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-stacking and C–H⋯N bonds in imidazopyridines) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store at –20°C in airtight containers under inert gas (Ar/N2) to prevent decomposition.
- Stability : Monitor via periodic NMR to detect bromine displacement or oxidation. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions, and how can regioselectivity be controlled?
The bromine at C8 acts as a directing group for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:
- Catalyst selection : Pd(PPh3)4 or XPhos Pd G3 enhances coupling efficiency with aryl boronic acids .
- Solvent effects : Use toluene/ethanol (3:1) for improved solubility of bulky substrates.
- Regioselectivity : Steric hindrance from the 7-methyl group may favor substitution at C7. Validate via NOESY NMR to confirm spatial arrangements .
Q. What strategies resolve contradictions in spectral data interpretation for imidazo[1,5-a]pyridine derivatives?
- Dynamic effects : Use variable-temperature NMR to detect tautomerism (e.g., imidazole vs. triazole forms) .
- Computational modeling : Compare experimental 13C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to confirm assignments .
- Complementary techniques : Pair X-ray data with IR spectroscopy (e.g., C≡N stretches at ~2200 cm⁻¹) .
Q. How can structure-activity relationships (SAR) guide the design of bioactive imidazo[1,5-a]pyridines?
- Enzyme inhibition : For JAK1/2 inhibitors, introduce electron-withdrawing groups (e.g., –NO2) at C7 to enhance binding affinity. Test via kinase assays (IC50 < 100 nM reported for triazolopyridines) .
- Antitumor activity : Modify the methyl group at C7 to ethyl for improved lipophilicity and cell permeability. Evaluate using MTT assays on MCF-7 cells and monitor G2/M phase arrest via flow cytometry .
Q. What experimental designs are critical for evaluating environmental impacts of synthetic byproducts?
- Waste management : Separate halogenated byproducts (e.g., HBr) and neutralize with aqueous NaHCO3 before disposal .
- LC-MS monitoring : Detect trace impurities (<0.1%) using reverse-phase C18 columns and ESI-MS in negative ion mode .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 2.45 (s, 3H, CH3), 7.82 (d, J=5.2 Hz, 1H) | |
| 13C NMR (100 MHz) | δ 18.2 (CH3), 121.5 (C-Br), 145.8 (C=N) | |
| HRMS | m/z 225.02 [M+H]+ (calc. 225.01) |
Q. Table 2. Biological Activity Optimization Parameters
| Parameter | Optimal Range | Impact on Activity |
|---|---|---|
| Substituent at C7 | Methyl/Ethyl | Enhances lipophilicity |
| C8 Bromine | Retain for cross-coupling | Maintains reactivity |
| Solubility | DMSO/PBS (1:1) | Balances bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
